molecular formula C12H13BrO3 B15313283 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B15313283
M. Wt: 285.13 g/mol
InChI Key: QTVSCHUZTMPROR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a benzyl group substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 5-bromo-2-methoxybenzyl bromide with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often requires the presence of a base such as triethylamine and a catalyst to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or other reduced forms of the carboxylic acid group.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and interaction with biological targets .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxamide

Uniqueness: 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both bromine and methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropane ring also imparts distinct steric and electronic properties compared to other similar compounds .

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)

InChI Key

QTVSCHUZTMPROR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2(CC2)C(=O)O

Origin of Product

United States

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